1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine

Description

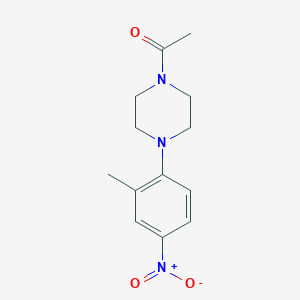

1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine is a piperazine derivative featuring an acetyl group at the 1-position and a 2-methyl-4-nitrophenyl substituent at the 4-position. This compound is structurally characterized by its electron-withdrawing nitro group and steric methyl group on the aromatic ring, which influence its physicochemical and biological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as intermediates for antifungal agents (e.g., ketoconazole precursors) and central nervous system (CNS) therapeutics . The acetyl group enhances metabolic stability by reducing susceptibility to oxidative metabolism, a common issue in piperazine-containing compounds .

Properties

IUPAC Name |

1-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-10-9-12(16(18)19)3-4-13(10)15-7-5-14(6-8-15)11(2)17/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERROHDBOLXRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection-deprotection steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-Acetyl-4-(2-methyl-4-aminophenyl)piperazine, while oxidation of the acetyl group can produce this compound N-oxide.

Scientific Research Applications

1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with integrin receptors, influencing cell adhesion and signaling pathways .

Comparison with Similar Compounds

Solubility and pKa

- Target Compound : The nitro and methyl groups reduce aqueous solubility compared to analogs with hydroxyl or methoxy substituents. Its solubility is likely <20 μM at pH 2.0–6.5, similar to compounds with direct aromatic attachment (e.g., 8a in ) .

- 1-Acetyl-4-(4-hydroxyphenyl)piperazine : The hydroxyl group improves solubility (>60 μM) due to hydrogen bonding .

- Ethylene-Spacer Analogs (e.g., 8ac) : Solubility >80 μM, attributed to reduced planarity and lower pKa (~6–7) .

Metabolic Stability

- Piperazine rings are prone to oxidation and deethylation. The acetyl group in the target compound mitigates metabolic clearance compared to non-acetylated derivatives (e.g., 1-methyl-4-(4-nitrophenyl)piperazine) .

- Compounds with benzyl or ethylene spacers (e.g., 8b in ) show improved metabolic stability over directly attached arylpiperazines .

Pharmacological Activity

- Serotonin Receptor Antagonism : Analogs like p-MPPI () demonstrate potent 5-HT1A receptor antagonism (ID50 = 3–5 mg/kg). The target compound’s nitro and methyl groups may enhance receptor binding specificity compared to methoxy or hydroxyl analogs .

- Antifungal Activity : 1-Acetyl-4-(4-hydroxyphenyl)piperazine exhibits antifungal properties via cytochrome P-450 inhibition, suggesting the target compound’s nitro group could enhance oxidative stress mechanisms in pathogens .

Biological Activity

1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroactive properties, supported by relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : CHNO

- Structural Features : It contains a piperazine ring substituted with an acetyl group and a 2-methyl-4-nitrophenyl group. This substitution pattern may influence its biological activity due to steric effects and electronic properties.

1. Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the nitro group is believed to enhance its interaction with microbial targets, potentially leading to cytotoxic effects against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 1-(4-Nitrophenyl)piperazine | Antibacterial |

2. Anticancer Properties

Studies have shown that piperazine derivatives can possess cytotoxic effects against cancer cells. For instance, related compounds have demonstrated the ability to induce cell death through mechanisms such as necroptosis, which is a regulated form of necrosis.

| Study | Findings |

|---|---|

| LQFM018 (piperazine derivative) | Induced necroptosis in K562 leukemic cells; involved dopamine D4 receptor signaling |

| General piperazine activity | Broad spectrum of anticancer effects observed in various studies |

3. Neuroactive Effects

The compound's structure suggests potential interactions with neurotransmitter systems, indicating possible psychoactive effects. The acetyl group may enhance lipophilicity, allowing better penetration into the central nervous system.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components.

- Enzyme Modulation : The acetyl group may influence the compound's interaction with enzymes and receptors, potentially enhancing its therapeutic efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various piperazine derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : In vitro studies on related piperazine compounds showed dose-dependent cytotoxicity in cancer cell lines, highlighting the need for further exploration of this compound's effects on different cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.